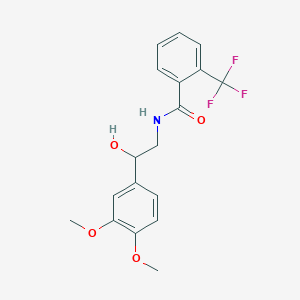

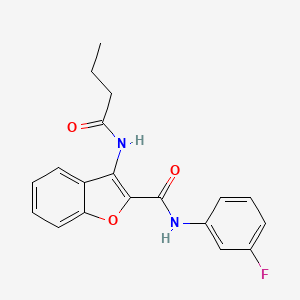

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide often involves cyclization reactions under specific conditions. A related process is the Bischler-Napieralski reaction, which has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This type of reaction could theoretically be adapted for the synthesis of our target compound, providing insight into the type of chemical strategies that might be employed for its creation (Browne, Skelton, & White, 1981).

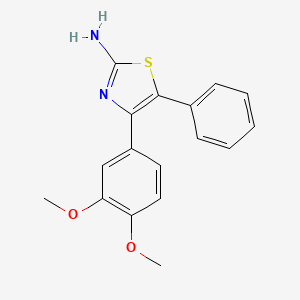

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which confirms their configuration and provides detailed insights into their molecular geometry. For instance, the structure of a 3,4-dimethoxyphenyl derivative was established as the E-isomer through X-ray crystallographic analysis (Browne, Skelton, & White, 1981). This technique is critical for understanding the precise spatial arrangement of atoms within the molecule, influencing its chemical behavior and interactions.

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound are varied and depend on the functional groups present. These compounds can undergo a range of reactions, including cyclization, acetylation, and glucuronation. The specific reactivity is influenced by the molecular structure, with certain configurations leading to unique pharmacologic properties, as seen in related antineoplastic compounds (Zhang et al., 2011).

Physical Properties Analysis

The physical properties of compounds like this compound, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For example, the crystal and molecular structure analysis of related benzamide neuroleptics reveals insights into their conformation and potential interactions, which can influence solubility and bioavailability (Collin, Evrard, & Durant, 1986).

Chemical Properties Analysis

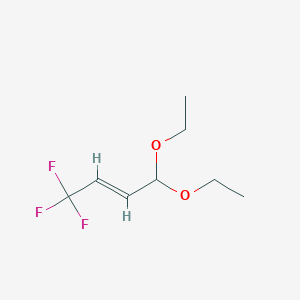

The chemical properties, including reactivity and stability, of compounds like this compound are significantly influenced by the presence of specific functional groups. For instance, the trifluoromethyl group can impart unique electronic characteristics, affecting the molecule's reactivity and interaction with biological targets. The detailed chemical behaviors can be explored through reactions such as the trifluoroacetic acid-mediated denitrogenative hydroxylation, demonstrating the compound's potential for diverse chemical transformations (Madasamy et al., 2022).

Scientific Research Applications

Synthesis and Structural Analysis

The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides has been utilized for synthesizing 3-arylmethylidene-4,5-dihydro-3H-pyrroles, including the 3,4-dimethoxyphenyl derivative. This process demonstrates the compound's utility in creating complex molecular architectures, confirmed by X-ray crystallographic analysis to establish the E-isomer configuration (Browne, Skelton, & White, 1981).

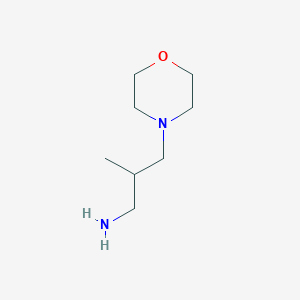

Pharmacological Developments

In the realm of pharmacology, novel antineoplastic agents like JS-38, which incorporates a similar structural motif, have shown significant promise. The metabolism and disposition of these compounds have been extensively studied in rats, revealing a series of acetylation and glucuronation processes that underscore the compound's pharmacological potential (Zhang et al., 2011).

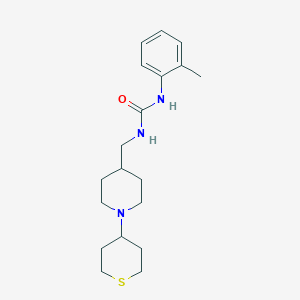

Antiarrhythmic Activity

N-(Piperidylalkyl)trifluoroethoxybenzamides, related in structure and function, have been synthesized and evaluated for their oral antiarrhythmic activity in mice. This research highlights the therapeutic potential of derivatives of the compound , demonstrating how variations in molecular structure can significantly impact biological activity (Banitt et al., 1977).

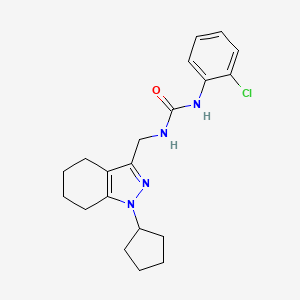

Antipathogenic Activity

Thiourea derivatives, including those related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, have been synthesized and tested for their interaction with bacterial cells. These compounds exhibit significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, indicating their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Development of Fluorescence Probes

The design and synthesis of novel fluorescence probes capable of reliably detecting reactive oxygen species highlight another aspect of the compound's utility. These probes, through their specific reactivity with highly reactive oxygen species, provide valuable tools for studying biological and chemical applications, including the visualization of reactive species in living cells (Setsukinai et al., 2003).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c1-25-15-8-7-11(9-16(15)26-2)14(23)10-22-17(24)12-5-3-4-6-13(12)18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVYFGWYKGXATD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)

![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)

![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)

![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)